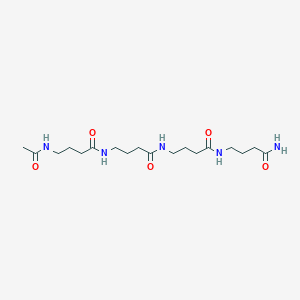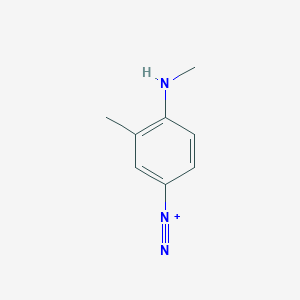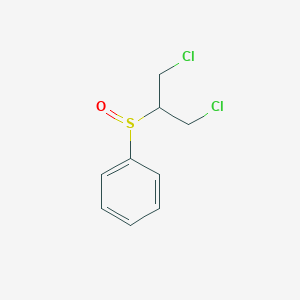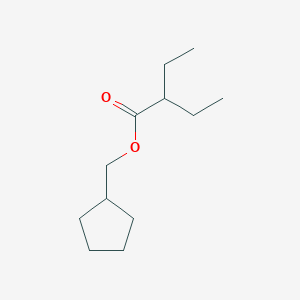![molecular formula C18H18S B14369004 1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene CAS No. 93994-16-2](/img/structure/B14369004.png)
1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene is an organic compound with the molecular formula C18H18S This compound features a tert-butyl group and a phenylethynylsulfanyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with tert-butylbenzene and phenylacetylene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed coupling reaction.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity. The use of advanced catalysts and solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions: Typical reagents include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride.
Major Products: The major products depend on the specific reaction conditions but can include sulfoxides, sulfones, and substituted benzene derivatives.
Scientific Research Applications
1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene exerts its effects involves:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors.
Pathways Involved: It may influence biochemical pathways related to oxidation-reduction reactions and electrophilic substitution.
Comparison with Similar Compounds
1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene can be compared with similar compounds such as:
tert-Butylbenzene: Lacks the phenylethynylsulfanyl group, making it less reactive in certain chemical reactions.
Phenylacetylene: Contains an ethynyl group but lacks the tert-butyl and sulfanyl groups, leading to different reactivity and applications.
4-tert-Butylbenzenethiol: Contains a thiol group instead of a sulfanyl group, resulting in different chemical properties and uses.
Properties
CAS No. |
93994-16-2 |
|---|---|
Molecular Formula |
C18H18S |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1-tert-butyl-4-(2-phenylethynylsulfanyl)benzene |
InChI |
InChI=1S/C18H18S/c1-18(2,3)16-9-11-17(12-10-16)19-14-13-15-7-5-4-6-8-15/h4-12H,1-3H3 |
InChI Key |
BRGWMQJAUDWAFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


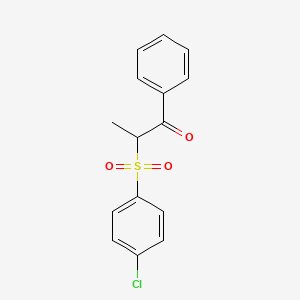
![N-methyl-N-[4-(phenylsulfanylmethyl)phenyl]formamide](/img/structure/B14368924.png)
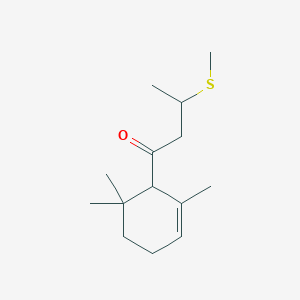
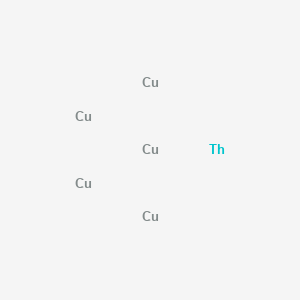


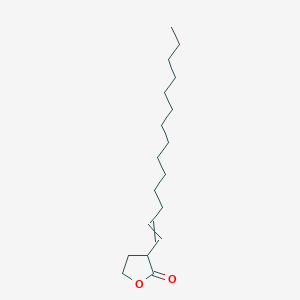
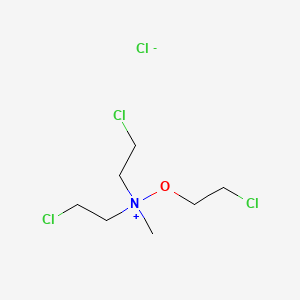
![2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14368981.png)
